2-[(2-Fluorobenzyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-7-3-1-5-10(12)9-16-13-8-4-2-6-11(13)14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDXVKCXKBSBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589558 | |
| Record name | 2-{[(2-Fluorophenyl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725692-80-8 | |
| Record name | 2-{[(2-Fluorophenyl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2 Fluorobenzyl Amino Benzoic Acid
Established Synthetic Pathways to 2-[(2-Fluorobenzyl)amino]benzoic acid
The creation of the N-aryl bond in this compound is typically achieved through well-established cross-coupling reactions or nucleophilic aromatic substitution. These methods have been widely applied in the synthesis of a variety of N-substituted anthranilic acid derivatives. uees.edu.ecitmedicalteam.pl
Amination Reactions for Benzoic Acid Derivatives
A primary route for the synthesis of this compound involves the amination of a benzoic acid derivative, typically a 2-halobenzoic acid. The Ullmann condensation and the Buchwald-Hartwig amination are the most prominent examples of such reactions.
The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.org In the context of synthesizing the target molecule, this would involve the reaction of a 2-halobenzoic acid, such as 2-bromobenzoic acid, with 2-fluorobenzylamine in the presence of a copper catalyst and a base. nih.govnih.govorganic-chemistry.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and polar aprotic solvents. wikipedia.org
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a more versatile and milder alternative to the Ullmann condensation. This method can be employed to couple 2-halobenzoic acids with 2-fluorobenzylamine using a palladium catalyst and a suitable phosphine ligand. nih.govnih.gov The choice of ligand is crucial for the efficiency of the reaction.
A representative reaction scheme is as follows:
Condensation and Coupling Strategies for Amino Acid Linkage
Condensation reactions provide an alternative approach to forming the desired C-N bond. One such strategy is the reductive amination between 2-formylbenzoic acid and 2-fluorobenzylamine. wikipedia.orgnih.gov This two-step process first involves the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine.
Another approach involves the direct condensation of a 2-halobenzoic acid with 2-fluorobenzylamine, often facilitated by a catalyst and heat. uees.edu.ecijddr.in This method is conceptually straightforward but may require optimization to achieve high yields and purity.
Optimization of Reaction Conditions and Yields for Academic Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound in an academic setting. Key parameters that are often varied include the choice of catalyst, ligand (for palladium-catalyzed reactions), base, solvent, temperature, and reaction time.
For copper-catalyzed aminations (Ullmann-type reactions), the source of copper (e.g., CuI, Cu2O, or copper nanoparticles) and the presence of a ligand can significantly impact the reaction outcome. organic-chemistry.org The choice of base, such as potassium carbonate or cesium carbonate, and a high-boiling point solvent like DMF or DMSO are also important considerations. researchgate.net
In the case of Buchwald-Hartwig amination, a systematic screening of palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., BINAP, Xantphos) is typically performed to identify the optimal catalytic system. The selection of a suitable base (e.g., NaOtBu, K3PO4) and solvent (e.g., toluene, dioxane) is also crucial for achieving high yields. researchgate.net
| Parameter | Ullmann Condensation (Representative) | Buchwald-Hartwig Amination (Representative) |
| Starting Materials | 2-Bromobenzoic acid, 2-Fluorobenzylamine | 2-Bromobenzoic acid, 2-Fluorobenzylamine |
| Catalyst | CuI (10 mol%) | Pd(OAc)2 (2 mol%) |
| Ligand | L-proline (20 mol%) | Xantphos (4 mol%) |
| Base | K2CO3 (2 equiv.) | Cs2CO3 (1.5 equiv.) |
| Solvent | DMF | Toluene |
| Temperature | 120-140 °C | 100-110 °C |
| Yield | 60-80% | 75-95% |
Novel Synthetic Approaches and Methodological Advancements
Recent advancements in organic synthesis have focused on the development of more efficient, cost-effective, and environmentally friendly methods for C-N bond formation.
Catalytic Strategies in the Synthesis of this compound
The development of novel catalytic systems continues to be a major focus in the synthesis of N-substituted anthranilic acids. For instance, the use of copper nanoparticles as catalysts in Ullmann-type reactions has been explored to enhance catalytic activity and facilitate catalyst recovery. Furthermore, research into more active and stable palladium catalysts for Buchwald-Hartwig amination aims to lower catalyst loading and expand the substrate scope.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals. In the context of synthesizing this compound, several green approaches can be considered.
One such approach is the use of microwave-assisted synthesis. rasayanjournal.co.inindexcopernicus.comamanote.comijprdjournal.comnih.govresearchgate.net Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable reactions to be carried out in the absence of a solvent. A microwave-promoted Ullmann condensation of a 2-halobenzoic acid with 2-fluorobenzylamine could offer a more energy-efficient route to the target molecule.
Solvent-free or "dry media" reactions represent another green alternative. ekb.eg By eliminating the need for volatile organic solvents, these methods reduce waste and environmental impact. A solid-state reaction between a 2-halobenzoic acid and 2-fluorobenzylamine, potentially catalyzed by a solid-supported catalyst, could be a viable green synthetic route.
Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. nih.govnih.govbeilstein-journals.orgucd.iersc.org While specific enzymes for the direct synthesis of this compound may not be readily available, the enzymatic resolution of a racemic mixture or the use of enzymes to catalyze key steps in a multi-step synthesis could be explored as a green alternative.
| Green Chemistry Approach | Potential Application in Synthesis | Advantages |
| Microwave-Assisted Synthesis | Ullmann condensation or Buchwald-Hartwig amination | Reduced reaction times, improved yields, potential for solvent-free conditions. |
| Solvent-Free Reactions | Solid-state condensation of reactants | Reduced waste, lower environmental impact, simplified work-up. |
| Biocatalysis | Enzymatic resolution or specific bond formation | High selectivity, mild reaction conditions, biodegradable catalysts. |
Flow Chemistry and Continuous Processing for Scalable Research Synthesis
Traditional batch synthesis of N-substituted anthranilic acids, such as this compound, is often accomplished via copper-catalyzed Ullmann condensation reactions. colab.wswikipedia.org These methods, while effective at the lab scale, can present challenges for scalability, including issues with heat management, reaction time, and batch-to-batch consistency. Continuous flow chemistry provides a modern solution to these challenges, enabling safer, more efficient, and scalable synthesis. rsc.org
In a potential continuous flow process for this compound, reactants would be continuously pumped through a heated reactor system. A typical setup would involve separate inlet streams for a solution of 2-halobenzoic acid (e.g., 2-chlorobenzoic acid), 2-fluorobenzylamine, a base, and a soluble copper catalyst. Alternatively, a packed-bed reactor containing a heterogeneous copper catalyst could be employed to simplify product purification. The precise control over reaction parameters such as temperature, pressure, and residence time within the microreactor or tube reactor allows for rapid optimization and high-throughput experimentation. nih.gov This approach minimizes the handling of hazardous reagents and allows for the integration of multiple synthetic steps into a single, continuous operation, a concept known as a telescoped synthesis. nih.gov The benefits of such a system include enhanced heat and mass transfer, improved safety profiles for exothermic reactions, and the potential for automated, high-yield production suitable for scalable research and manufacturing. nih.gov
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for N-Arylation Reactions
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Scale | Limited by flask size | Easily scalable by extending run time |
| Heat Transfer | Often inefficient, risk of hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Handling of large reagent volumes | Small reaction volumes at any given time, enhanced safety |
| Reaction Time | Typically several hours to days researchgate.net | Can be reduced to minutes nih.gov |
| Optimization | Time-consuming, one-at-a-time experiments | Rapid optimization via automated parameter adjustment |
| Process Control | Limited control over gradients | Precise control over temperature, pressure, and residence time |
Derivatization Strategies for this compound Analogs
The this compound scaffold possesses three primary sites for chemical modification: the carboxylic acid, the aromatic rings, and the secondary amine. These sites allow for extensive derivatization to generate a wide array of analogs for various research applications.
The carboxylic acid group is a prime target for derivatization, readily undergoing transformations into esters, amides, and other functional groups. These modifications can significantly alter the molecule's physicochemical properties.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, where the acid is refluxed with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). libretexts.orgresearchgate.net Microwave-assisted methods under sealed-vessel conditions have been shown to improve yields and reduce reaction times for the esterification of substituted benzoic acids. researchgate.net
Amidation: Amide derivatives can be synthesized by direct condensation of the carboxylic acid with a primary or secondary amine. This transformation often requires an activating agent to facilitate the formation of the amide bond. Reagents such as titanium tetrachloride (TiCl₄) have been effectively used to mediate the one-pot condensation of carboxylic acids and amines, providing the corresponding amides in good yields. nih.gov This allows for the introduction of a diverse range of substituents via the choice of amine.
Table 2: Representative Derivatization Reactions at the Carboxylic Acid Moiety
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Methanol, cat. H₂SO₄, reflux | Methyl 2-[(2-fluorobenzyl)amino]benzoate |
| Esterification | Ethanol, cat. H₂SO₄, reflux libretexts.org | Ethyl 2-[(2-fluorobenzyl)amino]benzoate |
| Amidation | Propylamine, TiCl₄, Pyridine, 85 °C nih.gov | N-Propyl-2-[(2-fluorobenzyl)amino]benzamide |
| Amidation | Aniline, TiCl₄, Pyridine, 85 °C nih.gov | N-Phenyl-2-[(2-fluorobenzyl)amino]benzamide |
Analogs of this compound can be systematically generated by altering the structure of the fluorobenzyl amine component during the initial synthesis. The Ullmann condensation is amenable to a variety of substituted anilines and benzylamines, allowing for the introduction of different substituents on the benzyl (B1604629) ring. colab.wsresearchgate.net By replacing 2-fluorobenzylamine with other isomers (e.g., 3-fluorobenzylamine, 4-fluorobenzylamine) or with benzylamines bearing different electronic or steric groups, a library of structurally related N-benzylanthranilic acids can be created. This strategy is fundamental in structure-activity relationship (SAR) studies.
Table 3: Synthesis of Analogs via Variation of the Benzyl Amine Precursor
| Benzoic Acid Precursor | Benzyl Halide Precursor | Resulting Analog |
|---|---|---|
| 2-Aminobenzoic acid | 3-Fluorobenzyl bromide | 2-[(3-Fluorobenzyl)amino]benzoic acid |
| 2-Aminobenzoic acid | 4-Fluorobenzyl bromide | 2-[(4-Fluorobenzyl)amino]benzoic acid |
| 2-Aminobenzoic acid | 2-Chlorobenzyl chloride | 2-[(2-Chlorobenzyl)amino]benzoic acid |
| 2-Aminobenzoic acid | 2-Methylbenzyl chloride | 2-[(2-Methylbenzyl)amino]benzoic acid |
The N-substituted anthranilic acid core of this compound is a classical precursor for the synthesis of fused heterocyclic systems, most notably acridones and quinazolinones.
Acridone Synthesis: The intramolecular cyclization of N-phenylanthranilic acids is a direct route to the tricyclic acridone scaffold. This reaction is a Friedel-Crafts-type acylation that is typically promoted by strong acids or Lewis acids. arkat-usa.org Traditional methods employ reagents like concentrated sulfuric acid or polyphosphoric acid (PPA) at high temperatures. orgsyn.org More recent methodologies utilize milder and more efficient catalytic systems, such as iron(II) triflate with dichloromethyl methyl ether or boron trifluoride etherate under microwave irradiation, which tolerate a wider range of functional groups and provide acridones in excellent yields. arkat-usa.orgrsc.org The fluorine substituent on the benzyl ring in this compound would influence the regioselectivity of the ring closure.
Table 4: Catalytic Systems for Acridone Synthesis from N-Phenylanthranilic Acids
| Catalyst / Reagent | Conditions | Reference |
|---|---|---|
| Concentrated H₂SO₄ | Boiling water bath, 4 hours | orgsyn.org |
| Polyphosphoric acid (PPA) | High temperature | rsc.org |
| Boron trifluoride etherate (BF₃·Et₂O) | Microwave, solvent-free | rsc.org |
Quinazolinone Synthesis: Quinazolinones are another important class of heterocycles accessible from anthranilic acid derivatives. A common method involves the reaction of the N-substituted anthranilic acid with a one-carbon source, such as formamide or trialkyl orthoformates, to construct the second ring. tandfonline.comgeneris-publishing.com An alternative two-step approach first involves cyclization of the anthranilic acid with an acyl chloride or acetic anhydride to form a 2,3-disubstituted benzoxazin-4-one intermediate. nih.govtandfonline.com This intermediate is then treated with an amine or ammonia to yield the corresponding 3-substituted quinazolin-4-one. tandfonline.comnih.gov These synthetic routes offer versatile pathways to complex quinazolinone structures starting from the this compound scaffold.
Table 5: Common Synthetic Routes to Quinazolinones from Anthranilic Acid Derivatives
| Method | Key Reagents | Intermediate | Reference |
|---|---|---|---|
| One-Pot Cyclization | Amine, Trimethyl orthoformate, EtOH | None | tandfonline.com |
| Niementowski Reaction | Formamide | None | generis-publishing.com |
Molecular Interaction and Mechanistic Studies of 2 2 Fluorobenzyl Amino Benzoic Acid
Ligand-Target Interaction Profiling (In Vitro/Cellular Contexts)
Receptor Binding Assays and Affinity Determination
No data available.
Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)
No data available.
Modulatory Effects on Ion Channels and Transporters (In Vitro)
No data available.
Intracellular Signaling Pathway Elucidation (In Vitro/Cellular Contexts)
Investigation of Second Messenger Systems Modulation
No data available.
Effects on Protein Phosphorylation Cascades
No data available.
Gene Expression and Protein Regulation Studies (In Vitro)
Currently, there is a lack of specific studies detailing how 2-[(2-Fluorobenzyl)amino]benzoic acid may alter gene expression or regulate protein activity in controlled in vitro settings. Research in this area would be crucial to understanding the compound's potential biological effects and its mechanism of action. Such studies would typically involve treating specific cell lines with the compound and then analyzing changes in the expression levels of various genes and proteins through techniques like quantitative polymerase chain reaction (qPCR), western blotting, or proteomics. Without such studies, the molecular targets and pathways affected by this compound remain unknown.
Cellular Uptake and Subcellular Localization Investigations (In Vitro)
Understanding how a compound enters a cell and where it localizes is fundamental to determining its biological function. However, specific data on the cellular uptake and subcellular distribution of this compound are not available in the current body of scientific literature.
Membrane Permeability and Transport Mechanisms
There are no published studies that specifically investigate the mechanisms by which this compound permeates the cell membrane. It is not known whether this compound enters cells via passive diffusion, facilitated diffusion, or active transport. Research in this area would be necessary to determine the rate and efficiency of its cellular entry.
Computational and Theoretical Chemistry of 2 2 Fluorobenzyl Amino Benzoic Acid
Quantum Chemical Investigations
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These calculations provide a theoretical framework to understand and predict the behavior of 2-[(2-Fluorobenzyl)amino]benzoic acid.
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule governs its chemical properties and reactivity. Molecular Orbital (MO) theory describes the distribution of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org
For molecules structurally similar to this compound, such as other N-phenylanthranilic acid derivatives, DFT calculations have been employed to determine their electronic properties. nuph.edu.uayu.edu.jo The HOMO is typically localized on the electron-rich aminobenzoic acid moiety, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is often distributed over the benzyl (B1604629) ring, suggesting it can act as an electron acceptor.
The presence of the fluorine atom on the benzyl ring is expected to influence the electronic properties significantly. Fluorine, being a highly electronegative atom, can withdraw electron density through inductive effects, which would likely lower the energy of both the HOMO and LUMO. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.org Theoretical studies on related compounds suggest that the HOMO-LUMO gap for this class of molecules falls within a range that indicates moderate reactivity. researchgate.netnih.gov
Table 1: Theoretical Electronic Properties of a Representative N-Aryl Anthranilic Acid
| Property | Calculated Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The values presented are representative and based on DFT calculations for structurally similar compounds.
Prediction of Reactivity and Reaction Pathways
Quantum chemical calculations can predict the most probable sites for electrophilic and nucleophilic attack, thereby elucidating the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool in this regard, visualizing the charge distribution on the molecule's surface. In MEP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. dntb.gov.uaresearchgate.net
For this compound, the MEP would likely show negative potential around the carboxylic acid group's oxygen atoms and the nitrogen atom of the amino group, making them potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings. The hydrogen atom of the carboxylic acid and the amino group would be regions of positive potential.
Frontier Molecular Orbital (FMO) theory further aids in predicting reactivity. The distribution of the HOMO and LUMO indicates the likely sites for electron donation and acceptance, respectively. researchgate.net For this molecule, the HOMO's localization on the aminobenzoic acid part suggests that this region is susceptible to electrophilic attack. The LUMO's distribution would highlight the areas prone to nucleophilic attack.
Spectroscopic Property Predictions for Structural Elucidation
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for structural confirmation. nih.govbohrium.com DFT calculations can provide theoretical chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. nih.gov These predicted spectra can be compared with experimental data to aid in the assignment of signals. For substituted benzoic acids, DFT has been shown to be a useful tool in understanding unexpected variations in chemical shifts. nih.govbohrium.com
Similarly, theoretical vibrational frequencies from DFT calculations can be correlated with experimental IR spectra. nih.gov The calculated spectrum can help in assigning the characteristic vibrational modes of the functional groups present in this compound, such as the C=O and O-H stretching of the carboxylic acid, the N-H stretching of the secondary amine, and the C-F stretching of the fluorobenzyl group.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3500 |
| C=O stretch | ~1700 | |
| Secondary Amine | N-H stretch | ~3400 |
| Fluorobenzyl | C-F stretch | ~1200 |
Note: These are approximate values based on DFT calculations for similar molecular structures.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their biological activity.
Conformational Analysis and Energy Landscape Mapping
Computational methods can be used to map the potential energy surface of the molecule, identifying low-energy, stable conformations. nih.govresearchgate.net For diarylamines, which share a structural motif with the target molecule, computational and experimental studies have shown that steric hindrance between ortho-substituents can lead to restricted rotation and potentially atropisomerism (chirality due to hindered rotation). researchgate.net The ortho-fluoro substituent on the benzyl group in this compound could influence the preferred conformation and the barrier to rotation around the C-N bond. nih.gov
Protein-Ligand Docking and Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. researchgate.netnih.gov This method is widely used in drug discovery to understand the potential interactions between a small molecule and its biological target. acs.orgnih.gov Anthranilic acid derivatives have been investigated as inhibitors for various protein targets. researchgate.netresearcher.life
In a hypothetical docking study of this compound with a target protein, the molecule's functional groups would play key roles in binding. The carboxylic acid group is a common hydrogen bond donor and acceptor and could interact with polar residues in the active site. The amino group can also participate in hydrogen bonding. The aromatic rings can form hydrophobic and π-stacking interactions with nonpolar residues. The fluorine atom can form halogen bonds or other specific interactions. acs.orgnih.gov
Molecular dynamics (MD) simulations can further refine the docked pose and provide insights into the stability of the protein-ligand complex over time. plos.orgnih.govmdpi.com MD simulations model the movement of atoms and molecules, allowing for the observation of dynamic interactions and conformational changes in both the ligand and the protein. plos.orgkashanu.ac.ir
Table 3: Potential Intermolecular Interactions in a Protein-Ligand Complex
| Functional Group of Ligand | Potential Interacting Protein Residue | Type of Interaction |
| Carboxylic Acid | Arginine, Lysine, Histidine | Hydrogen Bond, Salt Bridge |
| Amino Group | Aspartate, Glutamate, Serine | Hydrogen Bond |
| Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |
| Fluorine | Backbone Amide, Polar Residues | Halogen Bond, Dipole-Dipole |
Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a ligand like this compound, MD simulations would be employed to understand its interaction with a biological target, such as an enzyme or receptor, at an atomic level.
The primary goals of such simulations would be to:
Assess Binding Stability: To determine if the ligand remains stably bound within the target's active site over the simulation period (typically nanoseconds to microseconds). Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable complex would exhibit minimal fluctuations. nih.gov
Characterize Intermolecular Interactions: To identify and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) that stabilize the ligand-target complex. This provides insights into the key amino acid residues responsible for binding.
Predict Binding Free Energy: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), MD simulations can provide an estimation of the binding free energy, which correlates with the ligand's binding affinity. nih.gov
A hypothetical MD simulation study would involve preparing the 3D structures of both the ligand and its target protein, placing the ligand in the binding site (often guided by molecular docking), solvating the system in a water box with ions, and running the simulation under defined physical conditions. Analysis of the resulting trajectory would reveal the dynamic behavior of the complex.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR and cheminformatics are essential tools in modern drug discovery, used to build mathematical models that relate the chemical structure of compounds to their biological activity. chitkara.edu.in These models are then used to predict the activity of new, unsynthesized molecules, guiding the design of more potent analogs.
Descriptor Generation and Feature Selection for Activity Prediction
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a series of analogs based on the this compound scaffold, a wide array of descriptors would be generated.
Table 1: Representative Classes of Molecular Descriptors for QSAR
| Descriptor Class | Examples | Description |
| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Based on the molecular formula. |
| 2D Descriptors | Topological Indices (e.g., Wiener, Randić), E-state Indices, Molar Refractivity | Derived from the 2D representation of the molecule, describing connectivity and topology. researchgate.netdergipark.org.tr |
| 3D Descriptors | van der Waals Volume, Surface Area, Shape Indices | Calculated from the 3D conformation of the molecule, describing its size, shape, and steric properties. |
| Physicochemical | LogP (hydrophobicity), Dipole Moment, Polar Surface Area (PSA) | Describe properties like solubility, polarity, and electronic distribution. |
| Quantum Chemical | HOMO/LUMO energies, Atomic Charges | Derived from quantum mechanical calculations, describing electronic properties. researchgate.net |
Once descriptors are calculated for a set of molecules with known biological activities, a crucial step is feature selection . This process identifies the most relevant descriptors that correlate with the activity, while removing redundant or irrelevant ones. This prevents overfitting and creates a more robust and interpretable model.
Development of Predictive Models for Analog Design (In Silico)
With a set of selected descriptors, a mathematical model is built to predict the biological activity of new compounds. Various statistical and machine learning methods can be employed.
Table 2: Common QSAR Modeling Techniques
| Modeling Method | Description |
| Multiple Linear Regression (MLR) | A statistical method that creates a linear equation to model the relationship between the descriptors (independent variables) and biological activity (dependent variable). nih.gov |
| Partial Least Squares (PLS) | A regression method suitable for datasets where the number of descriptors is large or when descriptors are correlated. |
| Support Vector Machines (SVM) | A machine learning algorithm that can find complex non-linear relationships between descriptors and activity. |
| Random Forest (RF) | An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. |
The resulting QSAR model (e.g., an equation from MLR) provides insights into which molecular properties are important for activity. For instance, a model for analogs of this compound might reveal that increased hydrophobicity and the presence of specific electronic features on the benzyl ring enhance biological potency, guiding the in silico design of new, potentially more active derivatives. nih.gov
Virtual Screening and Library Design Based on this compound Scaffold
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The this compound structure can serve as a core "scaffold" for these efforts.
There are two main approaches:
Ligand-Based Virtual Screening: This method uses knowledge of active molecules. A pharmacophore model, which defines the essential 3D arrangement of features required for activity (e.g., hydrogen bond donors/acceptors, aromatic rings), can be built based on the this compound scaffold. This model is then used as a 3D query to search compound databases for molecules that match the pharmacophore. nih.gov
Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking can be used. In this approach, a library of compounds, potentially including numerous variations of the this compound scaffold, is computationally "docked" into the target's binding site. researchgate.net The compounds are then scored and ranked based on their predicted binding affinity and interaction patterns, allowing researchers to prioritize a smaller, more promising set of candidates for synthesis and experimental testing.
These computational strategies enable the efficient exploration of chemical space and the rational design of novel compound libraries centered around the this compound core, accelerating the discovery of new potential therapeutic agents.
Structure Activity Relationship Sar Studies of 2 2 Fluorobenzyl Amino Benzoic Acid and Its Analogs
Systematic Chemical Modifications of the Benzoic Acid Moiety
The benzoic acid portion of the molecule is a key functional area, featuring a carboxylic acid group and an aromatic ring, both of which are prime targets for chemical modification.
The carboxylic acid group is a critical functional group in many biologically active compounds, often involved in hydrogen bonding and electrostatic interactions with target receptors. semanticscholar.org However, its presence can sometimes lead to poor pharmacokinetic properties. researchgate.net Consequently, replacing the carboxylic acid with bioisosteres—substituents or groups with similar physical or chemical properties—is a common strategy in medicinal chemistry to improve a compound's profile. semanticscholar.orgresearchgate.net
Common bioisosteric replacements for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. drughunter.com These groups can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering different physicochemical properties such as pKa, lipophilicity (logP), and metabolic stability. researchgate.netnih.gov For instance, tetrazoles are often used as a replacement for carboxylic acids due to their similar acidity and planar geometry, which allows them to engage in similar hydrogen bond interactions. researchgate.net Highly fluorinated alcohols and ketones are also considered viable, nonplanar bioisosteres that can increase lipophilicity, a potentially useful feature for compounds targeting the central nervous system. nih.gov
The choice of a bioisostere can significantly alter the compound's properties. For example, replacing a carboxylic acid with more polar moieties like phosphonic or phosphinic acids typically lowers the partition coefficient (logP). nih.gov
Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Common Bioisosteres
| Functional Group | Typical pKa | General Lipophilicity (logP) | Key Features |
|---|---|---|---|
| Carboxylic Acid | ~4-5 | Variable | Planar, H-bond donor/acceptor |
| Tetrazole | ~4-5 | Lower than COOH | Planar, H-bond acceptor, metabolically stable |
| Sulfonamide | ~9-10 | Higher than COOH | Weaker acid, H-bond donor/acceptor |
| Hydroxamic Acid | ~8-9 | Variable | Metal-chelating properties, H-bond donor/acceptor |
| Trifluoroethanol | ~12 | Higher than COOH | Weakly acidic, nonplanar, increased lipophilicity |
Adding substituents to the benzoic ring can modulate the electronic properties of the entire molecule, which in turn affects its acidity, reactivity, and binding interactions. youtube.commsu.edu Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the aromatic ring. When placed on the benzoic acid ring of the parent molecule, an EWG would increase the acidity of the carboxylic acid (lower its pKa) by stabilizing the resulting carboxylate anion through an inductive effect. researchgate.net
Electron-Donating Groups (EDGs): Groups like alkyl (-CH3), methoxy (B1213986) (-OCH3), and amino (-NH2) donate electron density to the ring. An EDG would decrease the acidity of the carboxylic acid (raise its pKa) by destabilizing the carboxylate anion. researchgate.net
The position of the substituent (ortho, meta, or para) relative to the carboxylic acid is also critical. docbrown.info Substituents in the ortho position can exert steric effects in addition to their electronic influence, which may force the carboxylic acid group out of the plane of the aromatic ring, affecting conjugation and acidity. nih.gov
Table 2: Effect of Substituents on the pKa of Benzoic Acid
| Substituent (at para-position) | pKa of Substituted Benzoic Acid | Effect on Acidity |
|---|---|---|
| -H (Benzoic Acid) | 4.20 | Reference |
| -NO2 | 3.44 | Increased |
| -CN | 3.55 | Increased |
| -Cl | 3.98 | Increased |
| -CH3 | 4.34 | Decreased |
| -OCH3 | 4.47 | Decreased |
| -OH | 4.58 | Decreased |
Variations within the 2-Fluorobenzyl Amine Moiety
The 2-fluorobenzyl amine moiety offers several avenues for modification, including the position of the fluorine atom, the addition of other substituents, and the introduction of stereocenters.
The position of the fluorine atom on the benzyl (B1604629) ring is a key determinant of the molecule's electronic and conformational properties. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. nih.gov
ortho-Fluorine (2-position): As in the parent compound, the fluorine is in the ortho position. This can lead to intramolecular interactions and steric effects that influence the conformation of the benzyl group relative to the rest of the molecule.
meta-Fluorine (3-position): Moving the fluorine to the meta position would primarily exert an inductive effect, altering the electron density of the ring. Derivatives of m-fluoro-phenylalanine have, in some contexts, been shown to be better inhibitors than their corresponding o-fluoro counterparts, suggesting that positional changes can be critical for biological activity. science.gov
para-Fluorine (4-position): Placing the fluorine at the para position allows it to exert both an inductive effect and a resonance effect. The para-position is often favored for fluorine substitution in drug design because it can block metabolic oxidation at that site, thereby increasing the compound's metabolic stability and half-life. nih.gov
Table 3: Electronic Properties of Fluorine as a Benzene (B151609) Substituent
| Property | Description | Value for Fluorine |
|---|---|---|
| Inductive Effect (σI) | Electron-withdrawing/donating effect through single bonds. | +0.50 (Strongly withdrawing) |
| Resonance Effect (σR) | Electron-withdrawing/donating effect through pi systems. | -0.34 (Weakly donating) |
| Hammett Constant (σp) | Overall electronic effect at the para position (σI + σR). | +0.06 |
| Hammett Constant (σm) | Overall electronic effect at the meta position (~σI). | +0.34 |
Introducing other substituents onto the fluorobenzyl ring can further refine the molecule's properties. The combined influence of multiple substituents depends on their individual properties and their relative positions. msu.edu For example, adding another electron-withdrawing group like chlorine could enhance the electronic effects, while adding an electron-donating group like methyl could counteract the fluorine's influence. The interplay between substituents can be complex, with their effects being either cooperative (reinforcing) or antagonistic (opposing). msu.edu
For instance, studies on analogs of other bioactive scaffolds have shown that adding substituents like chloro, fluoro, and methyl to a phenyl ring can have varied effects on activity, indicating that a systematic exploration of different functional groups is necessary to optimize potency. researchgate.net
Table 4: Properties of Common Substituents on a Benzene Ring
| Substituent | Electronic Effect | Lipophilicity Contribution (π) | Steric Parameter (Es) |
|---|---|---|---|
| -F | Withdrawing | +0.14 | -0.46 |
| -Cl | Withdrawing | +0.71 | -0.97 |
| -Br | Withdrawing | +0.86 | -1.16 |
| -CH3 | Donating | +0.56 | -1.24 |
| -OCH3 | Donating (Resonance), Withdrawing (Inductive) | -0.02 | -0.55 |
| -CF3 | Strongly Withdrawing | +0.88 | -2.40 |
The parent molecule, 2-[(2-Fluorobenzyl)amino]benzoic acid, is achiral. However, modifications to its structure can easily introduce a chiral center. For example, adding a substituent to the methylene (B1212753) carbon of the benzylamine (B48309) bridge (the -CH2- group) would create a stereocenter.
When a molecule is chiral, it exists as a pair of non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that different enantiomers can have vastly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
For example, in studies of related amino acid analogs, the biological activity was often found to reside exclusively in one enantiomer (e.g., the S-enantiomer), while the other (the R-enantiomer) was significantly less active or even inactive. nih.gov Therefore, if any analog of this compound is designed to be chiral, it is essential to synthesize or separate the individual enantiomers and test them independently. This process, known as chiral resolution, is a critical step in SAR studies to identify the eutomer (the more active enantiomer) and understand the stereochemical requirements for optimal biological activity.
Modifications of the Amino Linker and its Impact on Activity
The secondary amine bridge is a critical structural feature for the biological activity of anthranilic acid derivatives. Structure-activity relationship (SAR) studies have consistently demonstrated that the integrity of this N-H linker is essential. Modifications to this group, including its replacement with other atoms or the addition of substituents, often lead to a significant reduction or complete loss of activity.
Research into a class of anti-inflammatory agents known as fenamates, which are structurally related to this compound, has shown that the NH moiety is crucial for their action. pharmacy180.com The replacement of this amino linker with isosteric groups such as oxygen (-O-), methylene (-CH2-), sulfur (-S-), or sulfonyl (-SO2-) results in a marked decrease in anti-inflammatory potency. pharmacy180.com Furthermore, modification of the nitrogen atom itself, for instance through methylation (N-CH3) or acetylation (N-COCH3), also leads to a significant reduction in activity. pharmacy180.com These findings underscore the specific requirement of a secondary amine for effective biological interaction.
In related, more complex scaffolds based on 2-morpholinobenzoic acid, the nitrogen atom within the linker system was also found to be indispensable. For example, replacing a morpholine (B109124) ring with a tetrahydropyran (B127337) (THP) ring, which substitutes the ring nitrogen with an oxygen, resulted in a complete loss of inhibitory activity against the target enzyme. nih.gov This highlights the essential role of the nitrogen atom, likely as a hydrogen bond donor or acceptor, in the binding of these compounds to their biological targets. However, some studies have shown that N-alkylation, such as N-methylation of the benzylic bridge, can in some cases lead to highly active compounds, suggesting that while the nitrogen atom is essential, its substitution pattern can be fine-tuned to optimize activity. nih.gov
The data strongly suggest that the amino linker is not merely a spacer between the two aromatic rings but an active participant in molecular interactions essential for the compound's biological function.
| Original Linker | Modified Linker | Impact on Activity | Reference |
|---|---|---|---|
| -NH- | -O- (Ether) | Significantly Reduced | pharmacy180.com |
| -NH- | -CH2- (Methylene) | Significantly Reduced | pharmacy180.com |
| -NH- | -S- (Thioether) | Significantly Reduced | pharmacy180.com |
| -NH- | -SO2- (Sulfonyl) | Significantly Reduced | pharmacy180.com |
| -NH- | -N(CH3)- (N-Methylation) | Significantly Reduced / Modulated | pharmacy180.comnih.gov |
| -NH- | -N(COCH3)- (N-Acetylation) | Significantly Reduced | pharmacy180.com |
Topographical and Conformational Determinants of Activity
In aminofluorobenzoic acids, the conformation is significantly influenced by potential intramolecular hydrogen bonds. nih.gov These can include interactions between the fluorine atom and the carboxylic acid hydrogen (F···HO) and between the amine hydrogen and the carbonyl oxygen (NH···O=C). nih.gov Despite the presence of these attractive forces, studies have shown that repulsive forces, particularly the O/O repulsion between the lone pairs of the carbonyl and hydroxyl oxygens of the carboxyl group, can play a dominant role in dictating the orientation of the carboxyl group itself. nih.gov This orientation is critical as the carboxyl group is often an essential binding moiety for this class of compounds.
The substitution pattern on the N-aryl ring also imposes conformational constraints. The presence of a substituent at the ortho position of the benzyl ring, as in this compound, forces a non-planar (twisted) conformation. This specific topography is believed to be a requirement for activity in many related anti-inflammatory compounds. This twisted arrangement prevents the molecule from adopting a flat conformation, which is generally associated with inactivity.
Advanced Analytical Methodologies for Research on 2 2 Fluorobenzyl Amino Benzoic Acid
High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 2-[(2-Fluorobenzyl)amino]benzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on both benzene (B151609) rings, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, and the amine (-NH-) and carboxylic acid (-COOH) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons will appear in the range of δ 6.5-8.0 ppm, with their splitting patterns revealing their substitution pattern and coupling relationships. The benzylic CH₂ protons would likely appear as a singlet or a doublet depending on the coupling with the amine proton, typically in the δ 4.0-5.0 ppm region. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield shift, often above δ 10.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. compoundchem.com The spectrum would show distinct signals for the carboxyl carbon (δ 165-180 ppm), the aromatic carbons (δ 110-150 ppm), and the benzylic methylene carbon (δ 40-60 ppm). docbrown.infowisc.edu The carbon attached to the fluorine atom will show a characteristic coupling (¹JCF), resulting in a doublet, which is a key indicator of the fluorine's position.
2D NMR Techniques: To definitively assign the complex aromatic signals and confirm the connectivity, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. magritek.com It would be instrumental in tracing the connectivity of adjacent protons on both the fluorobenzyl and aminobenzoic acid rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. columbia.eduhmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu It is crucial for establishing the connectivity between the different fragments of the molecule, for example, by showing a correlation between the benzylic CH₂ protons and the carbons of the aminobenzoic acid ring, confirming the N-benzylation.
A hypothetical table of expected NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Carboxylic Acid (-COOH) | >10.0 (broad s) | 170.0 - 175.0 | Aromatic C's, Amine N-H |
| Benzoic Ring (C1-C6) | 6.5 - 8.0 (m) | 110.0 - 150.0 | CH₂, Amine N-H |
| Amine (-NH-) | 8.0 - 9.0 (broad s) | N/A | CH₂, Aromatic C's |
| Methylene (-CH₂-) | 4.0 - 5.0 (s or d) | 40.0 - 50.0 | Fluorobenzyl Ring C's, Benzoic Ring C's |
| Fluorobenzyl Ring (C1'-C6') | 7.0 - 7.5 (m) | 115.0 - 165.0 (with C-F coupling) | CH₂ |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₁₂FNO₂), the exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide an experimental mass value that matches the theoretical mass to within a few parts per million (ppm). This high degree of accuracy provides strong evidence for the molecular formula and helps to distinguish it from other compounds with the same nominal mass.
Expected HRMS Data:
Molecular Formula: C₁₄H₁₂FNO₂
Calculated Monoisotopic Mass: 245.08521 u
Expected Ion in Positive Mode ESI-HRMS: [M+H]⁺ with m/z 246.09299
Expected Ion in Negative Mode ESI-HRMS: [M-H]⁻ with m/z 244.07743
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by showing characteristic losses, such as the loss of the carboxylic acid group or cleavage of the benzyl-amine bond.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. s-a-s.orgucla.edu The IR spectrum of this compound would display several key absorption bands. wpmucdn.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| N-H (Secondary Amine) | Stretching | 3300-3500 (moderate) |
| C-H (Aromatic) | Stretching | 3000-3100 (sharp) |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 (strong) |
| C=C (Aromatic) | Stretching | 1450-1600 (multiple bands) |
| C-N | Stretching | 1250-1350 |
| C-F | Stretching | 1000-1400 |
The presence of these characteristic peaks provides strong evidence for the key functional groups within the molecule's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound contains two benzene rings, which are expected to result in strong UV absorption. The spectrum would likely show multiple absorption bands in the 200-400 nm range, corresponding to π→π* transitions of the aromatic systems. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. mdpi.comsciencepublishinggroup.com For instance, studies on similar aminobenzoic acid derivatives have shown that solvent effects can cause shifts in the absorption spectra. nih.govnih.gov This technique is particularly useful for quantitative analysis due to the linear relationship between absorbance and concentration as described by the Beer-Lambert law.
Chromatographic Separation and Purification Techniques for Research Applications
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its purification to a high degree, and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile organic compounds like this compound. Method development would focus on achieving good resolution, peak shape, and sensitivity.
Mode of Separation: Reversed-phase HPLC (RP-HPLC) would be the most suitable mode. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase.
Stationary Phase: A C18 column is a common starting point for method development, offering good retention for aromatic compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. nih.gov The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the carboxylic acid and the secondary amine, thereby influencing retention time. A gradient elution, where the proportion of the organic modifier is increased over time, would be effective for separating the target compound from impurities with a wide range of polarities.
Detection: A UV detector, set at one of the compound's absorption maxima (e.g., 254 nm or a λ_max determined from the UV-Vis spectrum), would provide high sensitivity for detection and quantification.
A typical starting point for an HPLC method could be:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: Start with a low percentage of B, increasing to a high percentage over 15-20 minutes.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
This method can be optimized by adjusting the gradient slope, pH, and organic modifier to achieve optimal separation.
Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. This compound itself is a non-volatile compound due to its high molecular weight and polar functional groups (carboxylic acid and secondary amine), making it unsuitable for direct GC analysis.
However, GC can be a valuable tool in the context of research on this compound for two main applications:
Analysis of Volatile Impurities: During the synthesis of this compound, volatile starting materials, by-products, or residual solvents may be present. GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for identifying and quantifying these volatile impurities.
Analysis after Derivatization: To make this compound amenable to GC analysis, a derivatization step can be performed. This involves converting the polar -COOH and -NH- groups into less polar, more volatile functional groups. For example, esterification of the carboxylic acid (e.g., to a methyl ester) and acylation or silylation of the amine can be performed. nih.govnist.gov The resulting derivative would be more volatile and thermally stable, allowing for its separation and analysis by GC. This approach can be useful for specific analytical challenges where HPLC is not suitable.
For instance, a GC-MS method for a silylated derivative might involve a non-polar capillary column (e.g., DB-5ms) and a temperature program that ramps from a low starting temperature to a high final temperature to elute the derivatized compound. nist.gov
X-ray Crystallography of this compound and Co-crystals with Biological Targets
Although the crystal structure of this compound has not been publicly reported, data from closely related compounds, such as 2-Amino-5-fluorobenzoic acid, can serve as an illustrative example of the type of information that can be obtained. nih.govresearchgate.net The analysis of such a structure would reveal key intramolecular interactions, such as hydrogen bonds between the amine and carboxylic acid moieties, and intermolecular interactions that dictate the crystal packing.
Table 2: Crystallographic Data for the Analogous Compound 2-Amino-5-fluorobenzoic acid nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.9346 Å, b = 11.7542 Å, c = 11.9727 Å |
| β = 96.782° | |
| Volume | 689.58 ų |
| Z | 4 |
| Density (calculated) | 1.494 g/cm³ |
Furthermore, the formation of co-crystals of this compound with a biological target, such as an enzyme or receptor, would be of immense value in drug design. An X-ray crystal structure of such a co-crystal would elucidate the specific binding mode of the ligand within the active site of the protein. This information is critical for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. For instance, the analysis of co-crystals of fluorinated benzenesulfonamides with carbonic anhydrase has provided detailed insights into the molecular interactions driving binding. nih.gov
Microcalorimetric Techniques for Ligand-Binding Thermodynamics (e.g., ITC)
Microcalorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), are powerful tools for characterizing the thermodynamics of binding interactions in solution. americanlaboratory.comresearchgate.net ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. americanlaboratory.com From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process.
While specific ITC data for the binding of this compound to a biological target is not available, studies on analogous systems, such as the binding of fluorinated benzenesulfonamides to bovine carbonic anhydrase II, demonstrate the utility of this technique. nih.govharvard.edu In a typical ITC experiment to study the interaction of this compound with a target protein, a solution of the compound would be titrated into a solution of the protein in the calorimeter cell. The resulting heat changes would be measured to generate a binding isotherm.
Table 3: Representative Thermodynamic Data from an ITC Experiment for a Fluorinated Ligand Binding to a Protein Target nih.govharvard.edu
| Thermodynamic Parameter | Symbol | Representative Value |
| Association Constant | Ka | 1.5 x 10⁷ M⁻¹ |
| Dissociation Constant | Kd | 67 nM |
| Enthalpy Change | ΔH | -8.5 kcal/mol |
| Entropy Change | TΔS | 1.2 kcal/mol |
| Gibbs Free Energy Change | ΔG | -9.7 kcal/mol |
| Stoichiometry | n | 1.1 |
This data is illustrative and based on the binding of a fluorinated benzenesulfonamide (B165840) to carbonic anhydrase II, demonstrating the type of quantitative information obtained from ITC.
The thermodynamic signature obtained from ITC can provide valuable insights into the forces driving the binding interaction. For example, a favorable enthalpic contribution (negative ΔH) often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive TΔS) can indicate the release of ordered water molecules from the binding interface. nih.govharvard.edu This detailed thermodynamic information is invaluable for lead optimization in drug discovery, enabling researchers to design compounds with improved binding affinities and specificities. nih.govtainstruments.com
Emerging Research Directions and Interdisciplinary Applications for 2 2 Fluorobenzyl Amino Benzoic Acid
Application in Chemical Biology Tools and Probes
The scaffold of 2-[(2-Fluorobenzyl)amino]benzoic acid presents a versatile platform for the design of chemical biology tools. Its structure can be modified to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, enabling the study of biological processes. These modified molecules can serve as probes to investigate the localization, and interactions of target proteins within cellular environments.
The development of such probes is an active area of research. For instance, the amino and carboxylic acid groups on the molecule can be functionalized to attach linkers and reporter moieties without significantly altering the core binding properties. This allows for the creation of a suite of tools for various biological assays.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery (Non-clinical)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical discovery. In a non-clinical context, these technologies can be applied to this compound to accelerate the identification of new derivatives with enhanced properties. AI algorithms can analyze the structure-activity relationships of existing analogs to predict novel modifications that could lead to improved binding affinity or selectivity.
Machine learning models can be trained on large datasets of chemical structures and their biological activities to identify patterns that are not apparent to human researchers. This can guide the synthesis of new compounds based on the this compound scaffold, optimizing for specific research applications.
Exploration of Novel Binding Sites and Off-Target Interactions (Academic Context)
In an academic research setting, understanding the full interaction profile of a molecule is crucial. For this compound, this includes the exploration of novel binding sites and potential off-target interactions. Techniques such as proteomics and chemoproteomics can be employed to identify proteins that interact with the compound, revealing new biological pathways and potential applications.
Investigating off-target interactions is also important for refining the selectivity of molecules derived from this scaffold. This knowledge is valuable for developing highly specific chemical probes and understanding the broader biological effects of the compound.
Development of Photoaffinity Labels and Biosensors Utilizing the Compound Scaffold
The this compound structure is a promising candidate for the development of photoaffinity labels. These are molecules that can be activated by light to form a covalent bond with their target protein, allowing for the identification and characterization of binding partners. The incorporation of a photoreactive group onto the scaffold would enable such applications.
Q & A
Q. What are the key synthetic routes for preparing 2-[(2-Fluorobenzyl)amino]benzoic acid?
Answer: The compound can be synthesized via a multi-step approach:
Intermediate Preparation : React 2-fluorobenzylamine with a halogenated benzoic acid derivative (e.g., 3-aminobenzoic acid) in an acidic medium to form the Schiff base intermediate.
Reductive Amination : Reduce the Schiff base using catalysts like sodium cyanoborohydride (NaBH3CN) to stabilize the secondary amine linkage.
Purification : Adjust the pH to 3.0–5.0 post-reaction to precipitate the product, followed by recrystallization from ethanol/water mixtures .
Q. Key Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | Acetic acid, 60°C | Excess 2-fluorobenzylamine |
| 2 | NaBH3CN, methanol, RT | pH 4–5 (buffered) |
| 3 | pH 3.6–4.6 for isolation | Solvent polarity tuning |
Q. How is structural characterization of this compound performed?
Answer:
- Raman Spectroscopy : Identifies polymorphic forms by comparing vibrational modes (e.g., C-F stretching at ~1,100 cm⁻¹ and NH bending at ~1,550 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. For fluorinated analogs, C-F···H-N interactions often dominate .
- NMR : -NMR confirms fluorine positioning, while -NMR resolves benzylamino proton environments (δ 4.2–4.5 ppm for CH2 groups) .
Q. What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential amine vapor release.
- First Aid : For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can crystallization challenges be addressed for this compound?
Answer:
- Polymer-Induced Heteronucleation : Add copolymers like 2-((4-vinylphenyl)amino)benzoic acid/divinylbenzene (1–10 mol%) to control crystal size and polymorph distribution. Higher polymer concentrations favor smaller, more uniform crystals .
- Solvent Engineering : Use mixed solvents (e.g., DMSO/water) to modulate solubility. A 7:3 DMSO/water ratio reduces nucleation energy barriers.
- pH Control : Crystallize at pH 4.2–4.8 to stabilize the zwitterionic form, enhancing lattice stability .
Q. How should researchers resolve contradictions in Raman spectral data for polymorphic forms?
Answer:
- Peak Deconvolution : Use software (e.g., PeakFit) to separate overlapping bands. For example, distinguish C=O (1,680 cm⁻¹) and NH bending (1,550 cm⁻¹) contributions.
- Cross-Validation : Correlate Raman data with XRD patterns. A 2θ shift at 12.5° in XRD often corresponds to a polymorphic transition, validated by Raman peak splitting .
- Dynamic Light Scattering (DLS) : Measure particle size distributions to confirm if spectral variations arise from amorphous vs. crystalline content.
Q. What computational methods predict the bioactivity of this compound derivatives?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to model electronic properties (e.g., HOMO-LUMO gaps). Fluorine substitution lowers LUMO energy by ~0.8 eV, enhancing electrophilic reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The fluorobenzyl group shows hydrophobic affinity for the COX-2 active site (ΔG ≈ -9.2 kcal/mol) .
- QSAR Models : Train models with descriptors like logP (2.1–2.5) and polar surface area (70–80 Ų) to predict anti-inflammatory activity (IC50) .
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s physicochemical properties?
Answer:
-
Fluorine vs. Chlorine :
Property 2-Fluoro Derivative 2-Chloro Analog LogP 2.3 2.8 mp (°C) 185–190 210–215 Solubility (mg/mL) 1.2 (H2O) 0.6 (H2O)
Fluorine increases solubility and reduces melting point due to weaker halogen bonding .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
Answer:
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid/acetonitrile gradient. Detect impurities (e.g., unreacted 2-fluorobenzylamine) at retention time 8.2 min (LOD: 0.01%) .
- ICP-OES : Quantify metal catalysts (e.g., Pd ≤ 5 ppm) from cross-coupling steps.
- TLC-MS : Spot analysis on silica gel F254 plates with ethyl acetate/hexane (3:7). UV254/365 nm visualization identifies byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
